molecular formula C24H18O2 B12572351 2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one CAS No. 607740-76-1

2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one

Cat. No.: B12572351
CAS No.: 607740-76-1
M. Wt: 338.4 g/mol
InChI Key: OGPIREWZDXZYKV-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydroxyl group, three phenyl groups, and a conjugated enone system, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is performed in a basic medium . This reaction involves the condensation of an aldehyde with a ketone to form the enone system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The enone system can be reduced to form saturated compounds.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents on the phenyl rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a diketone, while reduction can produce a saturated alcohol.

Scientific Research Applications

2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. For example, molecular docking studies have shown that it can bind to enzymes like cyclooxygenase (COX) and transient receptor potential ankyrin 1 (TRPA1) channels . These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets.

Biological Activity

2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one (CAS No. 607740-76-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

  • Molecular Formula : C24H24O2
  • Molecular Weight : 344.4 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a conjugated system that contributes to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage caused by free radicals. In vitro studies demonstrated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cell cultures.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study conducted on animal models of inflammation revealed that administration of this compound significantly decreased swelling and pain responses.

3. Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

Cancer Cell LineIC50 (µM)
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)18

These findings indicate a potential for further development as an anticancer agent.

The biological activity of this compound is attributed to several mechanisms:

Enzyme Inhibition

The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Receptor Interaction

There is evidence suggesting that this compound interacts with various receptors, modulating their activity. This receptor binding may lead to alterations in cellular signaling pathways that contribute to its anti-inflammatory and anticancer effects.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several phenolic compounds, including this compound. The results indicated a strong correlation between the structure of the compound and its ability to donate electrons to free radicals.

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving rats with induced paw edema, treatment with varying doses of the compound resulted in a dose-dependent reduction in inflammation compared to control groups. Histological analysis revealed decreased leukocyte infiltration in treated tissues.

Properties

CAS No.

607740-76-1

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one

InChI

InChI=1S/C24H18O2/c25-23(21-16-8-3-9-17-21)24(26)22(20-14-6-2-7-15-20)18-10-13-19-11-4-1-5-12-19/h1-9,11-12,14-18,24,26H

InChI Key

OGPIREWZDXZYKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC=C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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